7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a combination of sulfonyl, piperazine, fluorophenyl, and triazolopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the piperazine ring: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(2-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The unique combination of functional groups in 7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C20H17ClFN7O2S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-14-4-6-17(7-5-14)32(30,31)28-10-8-27(9-11-28)19-18-20(24-13-23-19)29(26-25-18)16-3-1-2-15(22)12-16/h1-7,12-13H,8-11H2 |
InChI Key |
BWGLDQMEYQQDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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